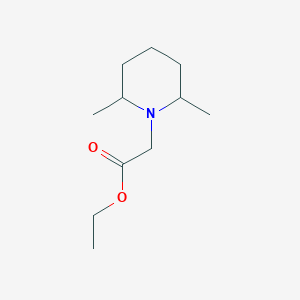

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-9(2)6-5-7-10(12)3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBUIEFDKQAFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(CCCC1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a valuable piperidine-based building block in medicinal chemistry and drug development.[1] We move beyond a simple recitation of steps to elucidate the underlying chemical principles, from reaction mechanism to purification strategy. The core of this guide is a detailed, validated protocol for the N-alkylation of 2,6-dimethylpiperidine with ethyl bromoacetate, a robust and scalable approach. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural safety, maximize yield, and guarantee the high purity of the target compound.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific compound, this compound, serves as a versatile intermediate, incorporating a sterically hindered secondary amine core that can influence molecular conformation and receptor binding.[1][2][3] The dimethyl substitution pattern, in particular, offers a unique steric profile that can be exploited to enhance selectivity or metabolic stability in drug candidates.[2]

This guide focuses on the most direct and efficient synthetic route: the nucleophilic substitution (SN2) reaction between 2,6-dimethylpiperidine and ethyl bromoacetate. This strategy is selected for its high efficiency, operational simplicity, and the ready availability of commercial starting materials.

The Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4]

Core Reaction:

-

Nucleophile: The secondary amine of 2,6-dimethylpiperidine.

-

Electrophile: The α-carbon of ethyl bromoacetate.

-

Leaving Group: Bromide ion (Br⁻).

-

Base: Anhydrous potassium carbonate (K₂CO₃).

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is electron-deficient due to the inductive effect of the adjacent carbonyl group and the bromine atom.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

-

Product Formation & Acid Neutralization: The C-Br bond cleaves, displacing the bromide ion and forming a protonated tertiary amine product. The weak base, potassium carbonate, then deprotonates this ammonium salt to yield the final neutral product and bicarbonate.[5][6] Critically, the base also neutralizes the hydrobromic acid (HBr) byproduct, preventing it from protonating the starting 2,6-dimethylpiperidine, which would render the nucleophile inactive.[6][7]

Reaction Mechanism Overview

Hazard Analysis and Safe Laboratory Practice

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. The reagents used in this protocol possess significant hazards that must be managed through strict adherence to safety protocols.

-

2,6-Dimethylpiperidine (CAS: 766-17-6): Highly flammable liquid and vapor.[8][9] Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Handling: Must be handled in a certified chemical fume hood. Wear flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles.[8][10] Keep away from heat, sparks, and open flames.[10]

-

Ethyl Bromoacetate (CAS: 105-36-2): Fatal if swallowed, in contact with skin, or if inhaled.[11][12][13] It is a potent lachrymator (induces tearing) and a strong irritant.[14] Handling: This is an extremely hazardous substance. Work must be conducted exclusively in a chemical fume hood.[11][15] Use of a full-face respirator may be warranted.[12] Wear heavy-duty chemical-resistant gloves and protective clothing to prevent any skin contact.[11][12] Have an emergency plan and appropriate first-aid supplies readily available.

-

Potassium Carbonate (Anhydrous) (CAS: 584-08-7): Causes serious eye irritation and skin irritation. May cause respiratory irritation. It is hygroscopic. Handling: Wear gloves and eye protection. Avoid generating dust. Ensure the reagent is anhydrous by drying in an oven prior to use if necessary.

-

Solvents (e.g., Acetonitrile, DMF): Flammable and toxic. Handle in a fume hood with appropriate PPE.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reaction time.

Materials and Equipment

-

Reagents: 2,6-Dimethylpiperidine (>98%), Ethyl bromoacetate (>98%), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line, dropping funnel, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2,6-Dimethylpiperidine | 113.20 | 20.0 | 1.0 | 2.26 g (2.69 mL) |

| Ethyl Bromoacetate | 167.00 | 22.0 | 1.1 | 3.67 g (2.44 mL) |

| Potassium Carbonate | 138.21 | 40.0 | 2.0 | 5.53 g |

| Anhydrous Acetonitrile | - | - | - | 100 mL |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (5.53 g, 40.0 mmol). Place the flask under an inert atmosphere of nitrogen or argon.

-

Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask. With vigorous stirring, add 2,6-dimethylpiperidine (2.26 g, 20.0 mmol). Stir the resulting suspension for 10-15 minutes at room temperature.

-

Electrophile Addition: Add ethyl bromoacetate (3.67 g, 22.0 mmol) dropwise to the stirred suspension over 15 minutes using a dropping funnel or syringe. An initial mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the 2,6-dimethylpiperidine spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃, KBr). Rinse the flask and filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Liquid-Liquid Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a colorless to pale yellow oil.

Experimental Synthesis Workflow

Product Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ) should be confirmed using standard analytical techniques.[16]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, singlets or multiplets for the piperidine ring protons, and a singlet for the N-CH₂-CO protons.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, ester alkoxy carbons, piperidine ring carbons, and the N-CH₂ carbon.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 200.30.

-

FT-IR (neat): Characteristic C=O stretch for the ester at ~1740 cm⁻¹, and C-N and C-O stretches.

Field Insights & Troubleshooting

-

Low Yield: The steric hindrance from the two methyl groups on the piperidine ring can slow the reaction rate compared to unhindered secondary amines.[4] If the reaction stalls, extending the reflux time or using a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) at a moderate temperature (e.g., 60-80 °C) can improve conversion.

-

Purity Issues: The primary side-reaction is potential over-alkylation (quaternization) of the product, although this is generally slow for tertiary amines. Careful control of stoichiometry (using only a slight excess of ethyl bromoacetate) minimizes this. Thorough purification via column chromatography is essential to remove any unreacted starting materials or byproducts.

-

Role of the Base: Potassium carbonate is an ideal choice as it is inexpensive, effective, and easily removed by filtration.[5] Stronger bases like sodium hydride are unnecessary and could lead to undesired side reactions, such as deprotonation of the α-carbon of the ester. The solid-liquid phase nature of the reaction means that vigorous stirring is crucial for efficient reaction.[7]

References

- ChemicalBook. (2025). Ethyl bromoacetate - Safety Data Sheet.

- ECHEMI. (n.d.). Ethyl bromoacetate SDS, 105-36-2 Safety Data Sheets.

- Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Sourced via Alfa Chemistry.

- Thermo Fisher Scientific. (2021). 2,6-Dimethylpiperidine Safety Data Sheet.

- Echemi. (n.d.). rel-(2R,6S)-2,6-Dimethylpiperidine Safety Data Sheets.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.

- Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS.

- Alfa Aesar. (2025). 2,6-Dimethylpiperidine, predominantly cis, Safety Data Sheet.

- Sigma-Aldrich. (2025). Ethyl bromoacetate Safety Data Sheet.

- CDH Fine Chemical. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Quora. (2018). What is the action of potassium carbonate on alkyl halide?

- ChemScene. (2025). rel-(2R,6S)-2,6-Dimethylpiperidine Safety Data Sheet.

- LookChem. (n.d.). Piperidine, 2,6-dimethyl-, trans- Safety Data Sheets(SDS).

- Chemistry For Everyone. (2025). What Does K2CO3 Do In Organic Chemistry? [Video]. YouTube.

- ResearchGate. (2025). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine.

- Advent Chembio. (n.d.). Ethyl 7-nitroindole-2-carboxylate, 95%.

- Arctom. (n.d.). CAS NO. 6960-46-9 | Ethyl 7-nitro-1H-indole-2-carboxylate.

- AHH Chemical Co., Ltd. (n.d.). Ethyl 7-Nitroindole-2-carboxylate CAS 6960-46-9.

- BLD Pharm. (n.d.). 6960-46-9|Ethyl 7-nitro-1H-indole-2-carboxylate.

- J&K Scientific LLC. (n.d.). Ethyl 7-Nitroindole-2-carboxylate | 6960-46-9.

- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- PubChem. (2026). Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate.

- Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)acetate.

- Wikipedia. (n.d.). 2,6-Dimethylpiperidine.

- PubChem. (2025). Ethyl 2-(1,4-dimethyl-4-piperidyl)acetate.

- ChemSynthesis. (2025). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate.

- Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6).

- chemeurope.com. (n.d.). 2,6-Dimethylpiperidine.

- PubChem. (n.d.). Ethyl 2-(6-methylpiperidin-2-yl)acetate.

- National Institutes of Health (NIH). (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.

- Chem-Impex. (n.d.). cis-2,6-Dimethylpiperidine.

- ChemSynthesis. (2025). ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate.

- Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- ResearchGate. (2025). Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.

- ResearchGate. (2025). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.

- PubChem. (2026). Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate.

- Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.

- PubChem. (2026). Ethyl 2-[2-(2-oxocyclohexyl)piperidin-1-yl]acetate.

- Chemical and Pharmaceutical Bulletin. (1984). Reductive Amination of Ethynylpyridines with Sodium Cyanoborohydride.

- National Institutes of Health (NIH). (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin.

- ResearchGate. (2025). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.

- National Institutes of Health (NIH). (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.

- Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.

- National Institutes of Health (NIH). (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.

- ChemSpider. (n.d.). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Dimethylpiperidine [chemeurope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. scbt.com [scbt.com]

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ability to be readily functionalized make it a versatile building block in drug discovery. This guide focuses on a specific derivative, ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a tertiary amine with potential applications in the development of novel bioactive molecules. The introduction of methyl groups at the 2 and 6 positions of the piperidine ring introduces steric hindrance that can significantly influence the compound's reactivity, basicity, and pharmacological profile.[3] This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, grounded in established principles of organic chemistry and medicinal research.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | Based on similar N-alkylated piperidines. |

| Boiling Point | Estimated 220-240 °C at 760 mmHg | Higher than 2,6-dimethylpiperidine (113.2 °C) due to increased molecular weight and polarity.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Low solubility in water. | The ester and alkyl groups confer lipophilicity, while the tertiary amine provides some polar character. |

| pKa of Conjugate Acid | ~10-11 | Similar to other N-alkylated piperidines, though potentially slightly lower than piperidine itself due to steric hindrance around the nitrogen. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized this compound. The following are predicted key features for each spectroscopic technique.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A triplet at ~1.2 ppm (3H, -CH₂CH₃ ) and a quartet at ~4.1 ppm (2H, -CH₂ CH₃).

-

Methylene Bridge: A singlet at ~3.0-3.2 ppm (2H, -N-CH₂ -COO-). The singlet nature arises from the absence of adjacent protons.

-

Piperidine Ring Protons: A complex series of multiplets between ~1.0 and 2.8 ppm. The protons at the 2 and 6 positions will appear as multiplets, coupled to the methyl groups and adjacent methylene protons.

-

Methyl Groups: A doublet at ~1.1 ppm (6H, -CH(CH₃ )-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl: A signal around 170-172 ppm.

-

Ethyl Group: Signals at ~60 ppm (-CH₂ CH₃) and ~14 ppm (-CH₂CH₃ ).

-

Methylene Bridge: A signal around 55-60 ppm (-N-CH₂ -COO-).

-

Piperidine Ring Carbons: Signals for the C2/C6, C3/C5, and C4 carbons will appear in the aliphatic region (~20-55 ppm).

-

Methyl Groups: A signal around 20-22 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the 1150-1250 cm⁻¹ region.

-

C-N Stretch: A medium absorption band in the 1100-1200 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple absorption bands in the 2800-3000 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 199.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 154), the ethyl group (-C₂H₅, m/z = 170), and cleavage of the acetate side chain. A base peak corresponding to the 2,6-dimethylpiperidinium fragment is also plausible.

Synthesis of this compound

The synthesis of the title compound is most readily achieved through the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, typically ethyl bromoacetate. This is a standard nucleophilic substitution reaction where the secondary amine acts as the nucleophile.

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

cis-2,6-Dimethylpiperidine

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cis-2,6-dimethylpiperidine (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous acetonitrile or DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to 50-70 °C.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily governed by the tertiary amine and the ester functional groups.

-

Tertiary Amine: The nitrogen atom is basic and nucleophilic, though its reactivity is sterically hindered by the two methyl groups at the 2 and 6 positions. It can be protonated by acids to form the corresponding ammonium salt. The steric hindrance makes quaternization with larger alkyl halides more difficult compared to less substituted piperidines.

-

Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(2,6-dimethylpiperidin-1-yl)acetic acid and ethanol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Potential Applications in Drug Discovery and Chemical Biology

While specific applications for this compound are not widely documented, its structure suggests several potential areas of research:

-

Scaffold for Lead Optimization: The 2,6-dimethylpiperidine moiety is a known pharmacophore in various biologically active compounds.[6][7] This molecule can serve as a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including analgesics, anti-inflammatory agents, and anticancer compounds.[2][6]

-

Probes for Biological Systems: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules (e.g., fluorescent tags, peptides) to create chemical probes for studying biological processes.

-

Ligand for Metal Complexes: The tertiary amine can act as a ligand for various metal ions, and the ester functionality could be modified to enhance binding affinity and selectivity.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Piperidine derivatives can be corrosive and cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity. This guide provides a framework for its synthesis, predicted chemical properties, and potential applications based on established chemical principles and data from related compounds. The detailed synthesis protocol and predicted spectroscopic data should enable researchers to prepare and confidently identify this compound for further investigation in medicinal chemistry and materials science. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

-

Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. ResearchGate. [Link]

-

Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. National Institutes of Health. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Institutes of Health. [Link]

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. National Institutes of Health. [Link]

-

2,6-Dimethylpiperidine. Wikipedia. [Link]

-

An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. ACS Publications. [Link]

-

Ethyl 2-(2,4,6-trimethylpiperazin-1-yl)acetate. PubChem. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Ethyl 2-(6-methylpiperidin-2-yl)acetate. PubChem. [Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health. [Link]

-

Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). National Institutes of Health. [Link]

-

Ethyl 2-(piperidin-1-yl)acetate. PubChemLite. [Link]

-

Ethyl (2,6-dimethylpiperidin-1-yl)acetate. Amerigo Scientific. [Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Institutes of Health. [Link]

-

Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Der Pharma Chemica. [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

-

Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. [Link]

-

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem. [Link]

-

N-(2,6-dimethylpiperidin-3-yl)-2-ethoxyacetamide. PubChem. [Link]

-

Synthesis, Characterization and Thermal Study of Some New Metal Ions Complexes with a New Azo 2-((2-(1H-Indol-2-yl)ethyl)diaziny. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]

-

Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Cheméo. [Link]

-

N-acetylglutamic acid. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on its relevance to drug discovery and development.

It is important to note that a specific CAS Registry Number for this compound could not be definitively identified in publicly available databases at the time of this writing. Commercial listings from suppliers such as Santa Cruz Biotechnology and Amerigo Scientific confirm its availability for research purposes.[3][4] The information presented herein is a consolidation of data for the compound and closely related analogs, supplemented by established principles of piperidine chemistry.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [3] |

| Molecular Weight | 199.29 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for N-alkylation of secondary amines. The core of the synthesis involves the formation of a carbon-nitrogen bond between the 2,6-dimethylpiperidine moiety and an ethyl acetate group.

A common and effective method is the nucleophilic substitution reaction between 2,6-dimethylpiperidine and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: N-Alkylation of 2,6-Dimethylpiperidine

Objective: To synthesize this compound.

Materials:

-

2,6-Dimethylpiperidine (cis/trans mixture or a specific isomer)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile (10 mL/mmol of piperidine) in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid base and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to prevent side reactions with the electrophilic ethyl bromoacetate. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: Acetonitrile or DMF are excellent polar aprotic solvents for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.

-

Work-up Procedure: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities. Drying the organic layer is critical before solvent removal to obtain a pure, dry product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[5][6] The introduction of an ethyl acetate group at the nitrogen atom of 2,6-dimethylpiperidine can serve several purposes in drug design and development.

As a Synthetic Intermediate:

This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. The 2,6-dimethyl substitution pattern on the piperidine ring can influence the molecule's conformation and its interaction with biological targets.[7]

Potential Pharmacological Activity:

Substituted piperidines are known to exhibit a variety of pharmacological effects. While specific studies on the biological activity of this compound are not widely reported, its structural features suggest potential areas of investigation. The lipophilic nature of the 2,6-dimethylpiperidine ring combined with the polar ester group could lead to compounds with interesting absorption, distribution, metabolism, and excretion (ADME) properties.

The general class of piperidine derivatives has been explored for:

-

Analgesic Activity: Many piperidine-based compounds have shown significant analgesic effects.

-

Anticancer Activity: The piperidine scaffold is present in several anticancer drugs.[5][8]

-

Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated for their ability to inhibit the growth of various pathogens.[5]

Logical Relationship in Drug Discovery

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While a specific CAS number and detailed experimental data are not widely documented, its synthesis can be reliably achieved through standard N-alkylation procedures. Its structural similarity to a broad class of pharmacologically active piperidine derivatives makes it an interesting candidate for further investigation and a useful building block for the creation of novel chemical libraries for drug discovery. Researchers and scientists in the field are encouraged to explore the potential of this and related compounds in their pursuit of new therapeutic agents.

References

-

Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved January 17, 2026, from [Link]

-

Ethyl (2,6-dimethylpiperidin-1-yl)acetate. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]

- Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. (2008). The Journal of Organic Chemistry, 73(19), 7586-7591.

- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). ChemistryOpen, 12(5), e202300067.

- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (1986). The Journal of Organic Chemistry, 51(11), 1934-1941.

-

2,6-Dimethylpiperidine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-12.

- A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. (2007). Organic Letters, 9(1), 121-124.

- Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 727-732.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl (2,6-dimethylpiperidin-1-yl)acetate - Amerigo Scientific [amerigoscientific.com]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. ijnrd.org [ijnrd.org]

- 7. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate molecular weight

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it explores a representative synthetic pathway, potential applications in drug discovery, detailed analytical protocols for characterization, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility and management of this specific piperidine derivative.

Core Physicochemical Properties

This compound is a substituted N-alkylated piperidine derivative. The core structure consists of a piperidine ring with two methyl groups at the 2 and 6 positions, and an ethyl acetate group attached to the nitrogen atom. These structural features dictate its chemical reactivity and physical properties.

The molecular formula for this compound is C₁₁H₂₁NO₂. Based on this formula, the calculated molecular weight is 199.29 g/mol .[1][2] This value is fundamental for all stoichiometric calculations in synthesis and for quantitative analysis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₂ | [1][2] |

| IUPAC Name | This compound | N/A |

| Monoisotopic Mass | 199.157228913 Da | [2] |

| Predicted XLogP3-AA | 1.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Molecular Structure Visualization

The three-dimensional arrangement of atoms is critical to understanding the molecule's steric hindrance and reactivity, particularly the influence of the two methyl groups adjacent to the nitrogen atom.

Caption: 2D chemical structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction. The causality behind this choice of reaction is the high nucleophilicity of the secondary amine in the 2,6-dimethylpiperidine starting material.

Core Reaction: N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate.

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate that is bonded to the bromine atom.

-

Transition State Formation: A transition state is formed where a new N-C bond is partially formed and the C-Br bond is partially broken.

-

Leaving Group Departure: The bromide ion (Br⁻) departs as a stable leaving group, resulting in the formation of a protonated intermediate.

-

Deprotonation: A mild base, often an excess of the starting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. This step is crucial to neutralize the resulting hydrobromide salt and regenerate a neutral product, driving the reaction to completion.

The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is critical as it can solvate the cation intermediates without interfering with the nucleophile, thereby accelerating the reaction rate.

Experimental Workflow: N-Alkylation Protocol

This protocol is a self-validating system; successful synthesis can be confirmed by monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC) and confirmed by the analytical characterization methods described in Section 4.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

-

Initiation: Cool the mixture in an ice bath to 0°C. Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred solution. The dropwise addition helps to control any exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC, observing for the consumption of the starting amine.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs and are of significant interest in medicinal chemistry due to their favorable pharmacokinetic properties. This compound serves as a versatile building block for creating more complex molecules.

-

Scaffold for Lead Generation: The ester functional group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These new functional groups provide handles for further chemical modifications, such as amide bond formation, allowing for the rapid generation of a library of derivatives for biological screening.

-

Pharmaceutical Intermediates: This compound can act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The piperidine core is a key pharmacophore in drugs targeting the central nervous system (CNS), among others.

-

Probing Structure-Activity Relationships (SAR): The two methyl groups at the 2 and 6 positions provide steric bulk that can be used to probe the binding pockets of biological targets. By comparing the activity of this compound's derivatives to those with a simple piperidine ring, researchers can deduce important SAR insights.

Logical Flow in Drug Discovery

Caption: Role as a building block in a drug discovery pipeline.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.

Step-by-Step Characterization Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). This spectrum will confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), the protons on the piperidine ring, and the two methyl groups (doublets). The chemical shifts and coupling patterns provide definitive structural proof.

-

¹³C NMR: Using the same sample, acquire a ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester at a characteristic downfield shift (~170 ppm).

-

-

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

-

Procedure: Dissolve a microgram of the sample in a suitable solvent like methanol and inject it into the mass spectrometer.

-

Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺, with an m/z value of approximately 199.1572 + 1.0078 = 200.1650. This provides an exact mass that confirms the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is a common method for liquid samples.

-

Procedure: Place a drop of the neat liquid sample on the ATR crystal and acquire the spectrum.

-

Expected Result: Look for a strong, sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretch of the ester group. Also, observe C-H stretching vibrations around 2800-3000 cm⁻¹.

-

Safety and Handling Protocols

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling precautions can be inferred from structurally related compounds like N-alkylated piperidines and ethyl acetate.[4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[5][6]

-

Spill & Exposure:

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions but may react with strong oxidizing agents.[6]

Conclusion

This compound, with a molecular weight of 199.29 g/mol , is a valuable chemical entity with significant potential in synthetic organic chemistry and pharmaceutical research. Its straightforward synthesis, modifiable functional group, and embedded piperidine scaffold make it an attractive starting point for the development of novel molecular architectures. Proper analytical characterization is essential to verify its structure and purity, while adherence to established safety protocols ensures its safe handling in a laboratory setting. This guide provides the foundational technical knowledge for researchers to effectively utilize and manage this compound in their work.

References

-

Santa Cruz Biotechnology, Inc. ethyl (2,6-dimethylpiperidin-1-yl)acetate.

-

Sasol Chemicals. Material Safety Data Sheet - Ethyl Acetate.

-

PubChem. Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. National Center for Biotechnology Information.

-

Fisher Scientific. Material Safety Data Sheet - Ethyl acetate.

-

PubChem. Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate. National Center for Biotechnology Information.

-

Bostik, Inc. SAFETY DATA SHEET - CR 87-124. ChemPoint.

-

PubChem. Ethyl 2-[2-(2-oxocyclohexyl)piperidin-1-yl]acetate. National Center for Biotechnology Information.

-

ChemSynthesis. ethyl (1-methyl-3-oxo-2-piperidinyl)acetate.

-

PubChem. Ethyl 2-(1,2-dihydropyridin-1-ium-1-yl)acetate. National Center for Biotechnology Information.

-

Sigma-Aldrich. SAFETY DATA SHEET - Ethyl acetate.

-

RCI Labscan Limited. SAFETY DATA SHEET - ETHYL ACETATE.

-

PubChem. Ethyl 2-(1,4-dimethyl-4-piperidyl)acetate. National Center for Biotechnology Information.

-

Cheméo. Chemical Properties of Ethyl Acetate (CAS 141-78-6).

-

National Institutes of Health (NIH). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.

-

National Institutes of Health (NIH). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.

-

ResearchGate. ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.

-

ChemAnalyst. Understanding the Versatile Applications of Ethyl Acetate.

-

PubChemLite. Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2).

-

PubChem. Ethyl 2-(6-methylpiperidin-2-yl)acetate. National Center for Biotechnology Information.

-

ResearchGate. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate.

-

LinkedIn. Ethyl Acetate Applications in Pharmaceuticals: An Overview.

-

ChemSynthesis. ethyl 2-(1,3-dimethyl-2-prop-1-ynyl-1-cyclopent-2-enyl)acetate.

-

Google Patents. An improved regiospecific process for synthesis of acyclic nucleosides.

-

Publisso. Ethyl acetate.

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate | C11H21NO2 | CID 119028720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. uwm.edu [uwm.edu]

- 6. chempoint.com [chempoint.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rcilabscan.com [rcilabscan.com]

A Guide to the Structural Elucidation of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: An Integrated Spectroscopic Approach

This technical guide provides a comprehensive framework for the structural elucidation of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore in numerous therapeutic agents, making the precise characterization of its analogues a critical task in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering an in-depth narrative on the logical workflow, from synthesis to definitive structural confirmation using a suite of modern analytical techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids.[2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The title compound, this compound, incorporates a tertiary amine within the piperidine ring and an ester functionality, suggesting potential applications as a synthetic intermediate or a bioactive molecule in its own right. Accurate structural determination is the bedrock upon which all further chemical and biological investigations are built.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Diagram 1: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

The Integrated Analytical Workflow for Structure Elucidation

The confirmation of the molecular structure of this compound relies on a synergistic application of multiple analytical techniques. This multi-faceted approach ensures that every aspect of the structure is unambiguously determined.[4][5]

Diagram 2: Integrated Workflow for Structure Elucidation

Caption: A logical workflow for definitive structure confirmation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can corroborate the proposed structure.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Employ a soft ionization technique, preferably Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the mass-to-charge ratio (m/z) of the molecular ion.

-

For unambiguous elemental composition confirmation, perform High-Resolution Mass Spectrometry (HRMS).

-

Induce fragmentation via tandem mass spectrometry (MS/MS) on the isolated molecular ion to analyze the resulting fragment ions.

-

Expected Data & Interpretation:

The molecular formula C₁₁H₂₁NO₂ corresponds to a molecular weight of 199.29 g/mol .[6]

| Ion | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 200.1645 | Protonated molecular ion. The exact mass from HRMS will confirm the elemental composition of C₁₁H₂₂NO₂⁺. |

| [M-CH₃]⁺ | 184.1332 | Loss of a methyl group from the piperidine ring. |

| [M-OC₂H₅]⁺ | 154.1226 | Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters. |

| [C₇H₁₄N]⁺ | 112.1121 | Fragmentation yielding the 2,6-dimethylpiperidine moiety. |

Table 1: Predicted Mass Spectrometry Data for this compound.

The fragmentation pattern will provide key evidence for the presence of both the ester and the dimethylpiperidine substructures.[7]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester carbonyl group and the various C-H and C-N bonds.

Experimental Protocol:

-

Sample Preparation: The compound, if a liquid at room temperature, can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Utilize a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample across the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹). A background spectrum should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (aliphatic CH₃, CH₂, CH) |

| ~1740 | Strong | C=O stretching of the ester group |

| ~1200-1150 | Strong | C-O stretching of the ester group |

| ~1100 | Medium | C-N stretching of the tertiary amine |

Table 2: Predicted Infrared Spectroscopy Absorption Bands.

The most diagnostic peak in the IR spectrum will be the strong absorption around 1740 cm⁻¹, which is characteristic of an ester carbonyl group.[8][9] The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the piperidine nitrogen.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework of the molecule, establishing the connectivity of all atoms through chemical shifts, signal integrations, and spin-spin coupling patterns.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. The integration of the signals should correspond to the number of protons in each unique chemical environment.

-

¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

2D NMR (COSY & HSQC/HMBC): If necessary for unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

Expected Data & Interpretation:

Diagram 3: Structure of this compound with Proton and Carbon Labeling

Caption: Labeled structure for NMR assignment correlation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| e | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| a | ~1.10 | Doublet | 6H | Piperidine-CH₃ |

| - | ~1.40-1.80 | Multiplet | 6H | Piperidine ring -CH₂- protons |

| b | ~2.45 | Multiplet | 2H | Piperidine ring -CH- protons |

| c | ~3.20 | Singlet | 2H | -N-CH₂ -C=O |

| d | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

Table 3: Predicted ¹H NMR Data.

-

The singlet at ~3.20 ppm for the methylene group (c) adjacent to the nitrogen and carbonyl is highly characteristic.

-

The quartet-triplet pattern for the ethyl ester group (d, e) is a classic signature.[11]

-

The complexity in the upfield region arises from the piperidine ring protons. The two methyl groups (a) are expected to be equivalent and appear as a doublet due to coupling with the adjacent methine protons (b).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Assignment |

| e | ~14.2 | -O-CH₂-C H₃ |

| a | ~22.5 | Piperidine-C H₃ |

| - | ~25.0, ~34.0 | Piperidine ring -C H₂- carbons |

| b | ~58.0 | Piperidine ring -C H- carbons |

| c | ~60.0 | -N-C H₂-C=O |

| d | ~60.5 | -O-C H₂-CH₃ |

| C=O | ~171.0 | Ester C =O |

Table 4: Predicted ¹³C NMR Data.

The combination of ¹H and ¹³C NMR data will allow for the complete assembly of the carbon-hydrogen framework, confirming the substitution pattern on the piperidine ring and the connectivity of the ethyl acetate side chain.[12]

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry provides the molecular weight and elemental composition, while infrared spectroscopy confirms the presence of key functional groups. Finally, one- and two-dimensional NMR spectroscopy offers an unambiguous map of the atomic connectivity and stereochemical relationships within the molecule. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical prerequisite for any further investigation in the fields of drug discovery and materials science.

References

- Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02).

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

- Gnabre, J. et al. (2015). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Naseem, H. et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Current Pharmaceutical Design.

- Khalil, A. A.

- Chem Guys. (2020).

- Santa Cruz Biotechnology. ethyl (2,6-dimethylpiperidin-1-yl)

- PubChem. Ethyl 2-(6-methylpiperidin-2-yl)

- PubChem. Ethyl 2-(piperidin-1-yl)

- NIST.

- University of Birmingham.

- ResearchGate. (2021).

- NIST.

- University of Tartu.

- Wiley SpectraBase. ETHYL-(2Z)

- Abdurrahman, I. et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Serbian Chemical Society.

- Goyal, S. et al. (2018). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry. Journal of Mass Spectrometry.

- The Organic Chemistry Tutor. (2024). Primary, Secondary, and Tertiary Amines. YouTube.

- ChemicalBook.

- Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- ChemSynthesis. (2025). ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)

- ResearchGate. (2011). Practical and Scalable Synthesis of Ethyl (R)

- PubChem. Ethyl 2-(6-methylindol-1-yl)

- NIH. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)

- Al-Ostoot, F. H. et al. (2023).

- NIST.

- Heller, S. R. & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.

- Amerigo Scientific. Ethyl (2,6-dimethylpiperidin-1-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karary.edu.sd [karary.edu.sd]

- 6. scbt.com [scbt.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Ethyl Acetate [webbook.nist.gov]

- 9. Ethyl acetate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic properties of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. The information herein is curated to offer a deep understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is designed to be a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who are working with piperidine derivatives.[1][2] The insights provided are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary amine and an ester. Its molecular structure, presented below, is key to understanding its spectroscopic behavior. The piperidine ring is substituted with two methyl groups at the 2 and 6 positions, and an ethyl acetate group is attached to the nitrogen atom.

Figure 1: Chemical structure of this compound.

The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a detailed interpretation of its key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide distinct signals that can be assigned to the different atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the ethyl group, the methylene bridge, the piperidine ring protons, and the methyl groups on the piperidine ring. The presence of stereoisomers (cis and trans) due to the substitution on the piperidine ring may lead to a more complex spectrum than described in a simplified model.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 - 1.2 | Doublet | 6H | Protons of the two methyl groups on the piperidine ring (CH₃) |

| ~1.2 - 1.3 | Triplet | 3H | Protons of the methyl group of the ethyl ester (CH₃) |

| ~1.4 - 1.8 | Multiplet | 6H | Protons of the methylene groups of the piperidine ring (CH₂) |

| ~2.8 - 3.0 | Multiplet | 2H | Protons of the methine groups on the piperidine ring (CH) |

| ~3.2 - 3.4 | Singlet | 2H | Protons of the methylene group adjacent to the nitrogen (N-CH₂) |

| ~4.1 - 4.2 | Quartet | 2H | Protons of the methylene group of the ethyl ester (O-CH₂) |

Causality behind Predictions:

-

The methyl groups on the piperidine ring are expected to be doublets due to coupling with the adjacent methine protons.

-

The ethyl group protons will exhibit a characteristic triplet for the methyl group and a quartet for the methylene group due to mutual coupling.

-

The piperidine ring protons will likely appear as complex multiplets due to overlapping signals and complex coupling patterns.[3][4]

-

The methylene bridge protons are adjacent to the nitrogen and the carbonyl group, which will deshield them, shifting their signal downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | Ethyl ester CH₃ |

| ~22 | Piperidine ring CH₃ |

| ~25, ~34 | Piperidine ring CH₂ |

| ~55 | Piperidine ring CH |

| ~58 | N-CH₂ |

| ~60 | Ethyl ester O-CH₂ |

| ~170 | Ester C=O |

Causality behind Predictions:

-

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~170 ppm).

-

The carbons of the ethyl group will have characteristic shifts around 14 ppm for the methyl and 60 ppm for the methylene.[5]

-

The carbons of the piperidine ring will have shifts that are influenced by the nitrogen and the methyl substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Alkanes (piperidine and ethyl groups) |

| 1735-1750 | C=O stretch | Ester |

| 1250-1000 | C-O stretch | Ester |

| 1150-1085 | C-N stretch | Tertiary amine |

Causality behind Predictions:

-

The most prominent peak is expected to be the strong C=O stretch of the ester group in the region of 1735-1750 cm⁻¹.[6]

-

The C-H stretching vibrations of the alkyl groups will appear as strong, sharp peaks around 2950-2850 cm⁻¹.

-

The C-O stretch of the ester will be a strong band in the fingerprint region.

-

The C-N stretch of the tertiary amine will also be present in the fingerprint region, though it may be weaker and harder to distinguish.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

Figure 3: Workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Molecular Ion (M⁺): m/z = 199.29

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

Figure 4: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

-

Loss of a methyl group from the piperidine ring is a common fragmentation pathway for alkyl-substituted cyclic amines.

-

Loss of the ethoxy group from the ester is another characteristic fragmentation.

-

Alpha-cleavage adjacent to the nitrogen atom is a highly favorable fragmentation for amines, which would result in the loss of the ethyl acetate moiety and the formation of a stable iminium ion.

-

Cleavage of the ester group can also occur, leading to fragments corresponding to the acylium ion and the piperidine portion of the molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Figure 5: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and established spectroscopic principles. The combination of NMR, IR, and MS provides a comprehensive characterization of the molecule. This guide serves as a foundational resource for the interpretation of experimental data and for the design of future experiments involving this and related piperidine derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

- Cholli, A. L., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group.

- PubChem. (n.d.). Ethyl aminoacetate hydrochloride.

- ChemicalBook. (n.d.). Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). Ethyl 2-[bis(2-ethoxyethyl)amino]acetate - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- PubMed. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry.

- Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)acetate.

- ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- ChemicalBook. (n.d.). Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR spectrum.

- SpectraBase. (n.d.). ETHYL-(2Z)-PIPERIDIN-2-YLIDENEACETATE - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

- ResearchGate. (2025). ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.

- PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- National Institute of Standards and Technology. (n.d.). Ethyl Acetate.

- The Royal Society of Chemistry. (n.d.). Supplemental Information.

- PubMed. (2011). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031190).

- ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 13C NMR spectrum.

- PubChemLite. (n.d.). Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2).

- University of Birmingham. (n.d.). Spectra of ethyl acetate.

- SpectraBase. (n.d.). ETHYL-2-(5-CYANO-4,6-DIETHYLPYRIMIDIN-2-YLTHIO)-ACETATE - Optional[13C NMR].

- PubChem. (n.d.). Ethyl 2-(6-methylpiperidin-2-yl)acetate.

- PubMed Central. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.

- ResearchGate. (n.d.). The scope of various piperidine derivatives. Reaction conditions:.

- PubChem. (2026). Ethyl 2-(2,4,6-trimethylpiperazin-1-yl)acetate.

- ChemSynthesis. (n.d.). ethyl 2-(1,3-dimethyl-2-prop-1-ynyl-1-cyclopent-2-enyl)acetate.

- Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?

- Amerigo Scientific. (n.d.). Ethyl (2,6-dimethylpiperidin-1-yl)acetate.

Sources

- 1. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 6. proprep.com [proprep.com]

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Foreword: Charting the Unknown

For drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. This guide focuses on this compound, a molecule of interest for which extensive public data on solubility and stability is not yet available.

Rather than presenting a simple data sheet, this document serves as a comprehensive strategic and methodological framework. It is designed to guide the research scientist through the logical, scientifically-grounded process of thoroughly characterizing this compound. We will proceed not by reciting known facts, but by establishing a first-principles approach, predicting behavior based on molecular structure, and detailing the rigorous experimental protocols required to generate validated, trustworthy data. This is the path from a chemical structure on a page to a well-understood pharmaceutical candidate.

Molecular Profile and Predicted Physicochemical Behavior

The first step in any characterization is a thorough analysis of the molecule's structure to predict its behavior. This informs our experimental design and allows us to anticipate challenges.

Structure: this compound Molecular Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol [1]

The structure is defined by three key features:

-

A Piperidine Ring: A saturated heterocycle containing a tertiary amine. The dimethyl substitution may introduce steric hindrance.

-

A Tertiary Amine: This functional group is basic. We can predict that the molecule will have a pKa associated with the protonation of this nitrogen, making its solubility highly dependent on pH.

-

An Ethyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which will be a primary consideration for the compound's stability.

Predicted Properties

Based on these functional groups, we can anticipate the following properties, which our experimental work will seek to confirm and quantify.